

A Comprehensive Technical Review of Tetrahydrofuran, 2-(2-chloroethoxy)- and Its Analogs

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Compound of Interest

Compound Name: *Tetrahydrofuran, 2-(2-chloroethoxy)*

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Introduction

Tetrahydrofuran (THF), a saturated five-membered cyclic ether, serves as a crucial structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational flexibility and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive literature review of "**Tetrahydrofuran, 2-(2-chloroethoxy)-**" and its analogs, focusing on synthetic methodologies, chemical properties, and biological activities. While direct experimental data for "**Tetrahydrofuran, 2-(2-chloroethoxy)-**" is scarce in the public domain, this review extrapolates from known chemistry of its constituent functional groups and closely related analogs to provide a thorough understanding of its potential characteristics and applications.

Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)- and Its Analogs

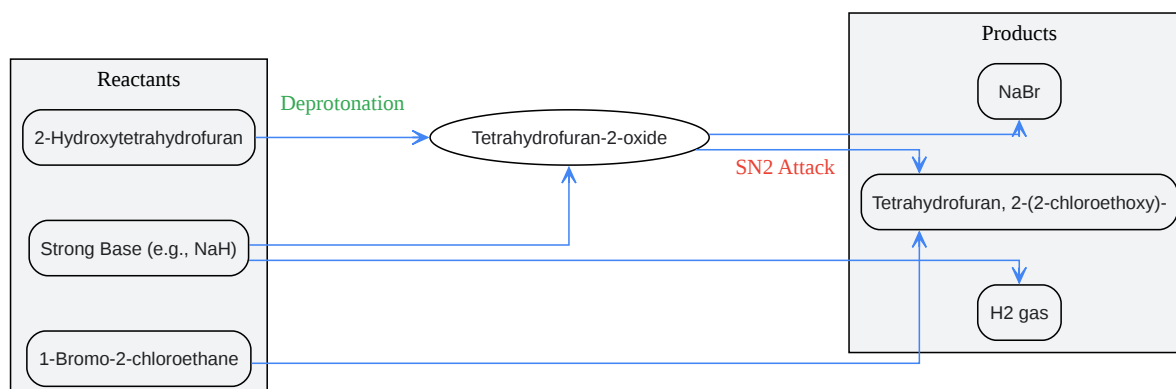
The synthesis of the target molecule, "**Tetrahydrofuran, 2-(2-chloroethoxy)-**", is not explicitly detailed in currently available literature. However, a plausible and efficient synthetic route can

be proposed based on the well-established Williamson ether synthesis.^{[1][2][3][4][5]} This method involves the reaction of an alkoxide with an alkyl halide.

Proposed Synthesis of **Tetrahydrofuran, 2-(2-chloroethoxy)-**

A likely synthetic pathway involves the reaction of 2-hydroxytetrahydrofuran with a suitable 2-chloroethoxy-containing electrophile, such as 1-bromo-2-chloroethane, in the presence of a strong base. Alternatively, the sodium salt of 2-(2-chloroethoxy)ethanol could be reacted with 2-chlorotetrahydrofuran.

Diagram of the Proposed Synthetic Pathway



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Caption: Proposed Williamson ether synthesis for **Tetrahydrofuran, 2-(2-chloroethoxy)-**.

Synthesis of 2-Alkoxy Tetrahydrofuran Analogs

A patented method for the synthesis of 2-alkoxytetrahydrofurans involves the hydroformylation of allylic alcohols in the presence of an alkanol and a rhodium catalyst. This process provides a direct route to various 2-alkoxy analogs.

Table 1: Synthesis of 2-Alkoxy Tetrahydrofuran Analogs via Hydroformylation

Allylic Alcohol	Alkanol	Catalyst	Pressure (psi)	Temperature (°C)	Product	Yield (%)
Allyl alcohol	Methanol	Rhodium	1000	100	2-Methoxytetrahydrofuran	85
Methallyl alcohol	Ethanol	Rhodium	1000	100	2-Ethoxy-3-methyltetrahydrofuran	78
Crotyl alcohol	Propanol	Rhodium	1000	100	2-Propoxy-4-methyltetrahydrofuran	82

Biological Activity and Toxicology

While no specific biological activity data for "**Tetrahydrofuran, 2-(2-chloroethoxy)-**" has been reported, the toxicological profiles of related compounds, particularly those containing the 2-chloroethoxy moiety, can provide valuable insights into its potential biological effects.

Toxicology of 2-Chloroethoxy Analogs

The safety data for 2-(2-chloroethoxy)ethanol and 2-chloroethanol indicates potential for toxicity.

Table 2: Toxicological Data for 2-Chloroethoxy Analogs

Compound	CAS Number	Acute Oral LD50 (rat)	Acute Dermal LD50 (guinea pig)	Primary Hazards
2-(2-chloroethoxy)ethanol	628-89-7	6300 mg/kg[6]	3000 mg/kg[6]	Skin and eye irritation[7]
2-Chloroethanol	107-07-3	-	-	Severe toxicity, irritation[8]

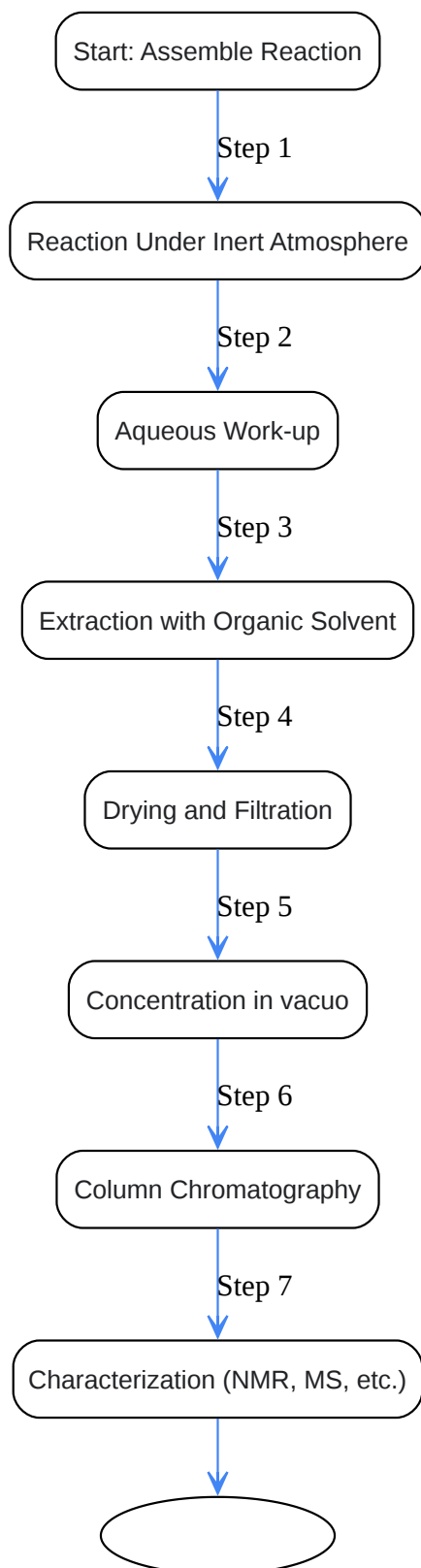
The presence of the 2-chloroethoxy group in the target molecule suggests that it may exhibit similar irritant and toxic properties. The ether linkage to the tetrahydrofuran ring could influence its metabolic profile and overall toxicity. Saturated cyclic ethers are found in many biologically active natural products and pharmaceuticals, suggesting that the tetrahydrofuran moiety can be well-tolerated and may impart desirable pharmacokinetic properties.[9][10]

Experimental Protocols

Proposed General Protocol for Williamson Ether Synthesis of **Tetrahydrofuran, 2-(2-chloroethoxy)-**

- **Alkoxide Formation:** To a solution of 2-hydroxytetrahydrofuran (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
- **Ether Formation:** Cool the resulting alkoxide solution to 0 °C and add 1-bromo-2-chloroethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Work-up and Purification:** Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired "**Tetrahydrofuran, 2-(2-chloroethoxy)-**".

General Experimental Workflow

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Caption: A general workflow for the synthesis and purification of organic compounds.

Conclusion

"**Tetrahydrofuran, 2-(2-chloroethoxy)-**" represents an interesting, yet underexplored, chemical entity. Based on established synthetic methodologies, its preparation via the Williamson ether synthesis is highly feasible. The biological activity of this compound remains to be determined, but toxicological data from related chloroethoxy compounds suggest a need for careful handling and further investigation. The tetrahydrofuran scaffold is a common feature in many bioactive molecules, indicating that "**Tetrahydrofuran, 2-(2-chloroethoxy)-**" and its analogs could be valuable building blocks for the development of new therapeutic agents. This review provides a foundational understanding and a starting point for future research into this specific class of compounds, highlighting the significant opportunities for novel discovery in both synthetic chemistry and drug development.

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